molecular formula C24H28N4O4S B15029384 N-{3-(4-methoxyphenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide

N-{3-(4-methoxyphenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide

Cat. No.: B15029384
M. Wt: 468.6 g/mol
InChI Key: PYKFNTFUOPPJSJ-UHFFFAOYSA-N
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Description

N-[3-(4-METHOXYPHENYL)-4-OXO-5-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]HEXANAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylcarbamoyl group, and a sulfanylideneimidazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-METHOXYPHENYL)-4-OXO-5-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]HEXANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with 4-methoxyphenyl isocyanate, which reacts with other reagents under controlled conditions to form the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process may include purification steps such as crystallization, distillation, or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-METHOXYPHENYL)-4-OXO-5-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced compounds with altered functional groups.

Scientific Research Applications

N-[3-(4-METHOXYPHENYL)-4-OXO-5-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]HEXANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-METHOXYPHENYL)-4-OXO-5-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]HEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinyl derivatives and compounds with methoxyphenyl or phenylcarbamoyl groups. Examples include:

Uniqueness

N-[3-(4-METHOXYPHENYL)-4-OXO-5-[(PHENYLCARBAMOYL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]HEXANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]hexanamide

InChI

InChI=1S/C24H28N4O4S/c1-3-4-6-11-21(29)26-28-20(16-22(30)25-17-9-7-5-8-10-17)23(31)27(24(28)33)18-12-14-19(32-2)15-13-18/h5,7-10,12-15,20H,3-4,6,11,16H2,1-2H3,(H,25,30)(H,26,29)

InChI Key

PYKFNTFUOPPJSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NN1C(C(=O)N(C1=S)C2=CC=C(C=C2)OC)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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